BMS-687453 BMS-687453 BMS 687453 is a potent agonist of peroxisome proliferator-activated receptor α (PPARα; EC50 = 10 nM in a transactivation assay using HEK293 cells). It is selective for PPARα over PPARγ (EC50 = 4,100 nM) as well as over a panel of human nuclear hormone receptors, including PPARδ, LXR, and RXR (EC50s = >25 μM). BMS 687453 (10-100 mg/kg) reduces plasma triglyceride levels and increases HDL levels in human ApoA1 transgenic mice. It also reduces serum triglyceride and LDL levels in hamsters fed a high-fat diet.
BMS-687453 is a potent and selective peroxisome proliferator activated receptor (PPAR) alpha agonist. with an EC of 10 nM for human PPARalpha and approximately 410-fold selectivity vs human PPARgamma in PPAR-GAL4 transactivation assays. BMS-687453 demonstrated an excellent pharmacological and safety profile in preclinical studies and thus was chosen as a development candidate for the treatment of atherosclerosis and dyslipidemia.
Brand Name: Vulcanchem
CAS No.: 1000998-59-3
VCID: VC0521703
InChI: InChI=1S/C22H21ClN2O6/c1-14-19(24-21(31-14)16-6-8-17(23)9-7-16)13-30-18-5-3-4-15(10-18)11-25(12-20(26)27)22(28)29-2/h3-10H,11-13H2,1-2H3,(H,26,27)
SMILES: CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)CN(CC(=O)O)C(=O)OC
Molecular Formula: C22H21ClN2O6
Molecular Weight: 444.9 g/mol

BMS-687453

CAS No.: 1000998-59-3

Cat. No.: VC0521703

Molecular Formula: C22H21ClN2O6

Molecular Weight: 444.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BMS-687453 - 1000998-59-3

Specification

Description BMS 687453 is a potent agonist of peroxisome proliferator-activated receptor α (PPARα; EC50 = 10 nM in a transactivation assay using HEK293 cells). It is selective for PPARα over PPARγ (EC50 = 4,100 nM) as well as over a panel of human nuclear hormone receptors, including PPARδ, LXR, and RXR (EC50s = >25 μM). BMS 687453 (10-100 mg/kg) reduces plasma triglyceride levels and increases HDL levels in human ApoA1 transgenic mice. It also reduces serum triglyceride and LDL levels in hamsters fed a high-fat diet.
BMS-687453 is a potent and selective peroxisome proliferator activated receptor (PPAR) alpha agonist. with an EC of 10 nM for human PPARalpha and approximately 410-fold selectivity vs human PPARgamma in PPAR-GAL4 transactivation assays. BMS-687453 demonstrated an excellent pharmacological and safety profile in preclinical studies and thus was chosen as a development candidate for the treatment of atherosclerosis and dyslipidemia.
CAS No. 1000998-59-3
Molecular Formula C22H21ClN2O6
Molecular Weight 444.9 g/mol
IUPAC Name 2-[[3-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]phenyl]methyl-methoxycarbonylamino]acetic acid
Standard InChI InChI=1S/C22H21ClN2O6/c1-14-19(24-21(31-14)16-6-8-17(23)9-7-16)13-30-18-5-3-4-15(10-18)11-25(12-20(26)27)22(28)29-2/h3-10H,11-13H2,1-2H3,(H,26,27)
Standard InChI Key UJIBXDMNCMEJAY-UHFFFAOYSA-N
SMILES CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)CN(CC(=O)O)C(=O)OC
Canonical SMILES CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)CN(CC(=O)O)C(=O)OC
Appearance Solid powder

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